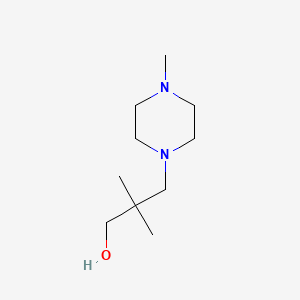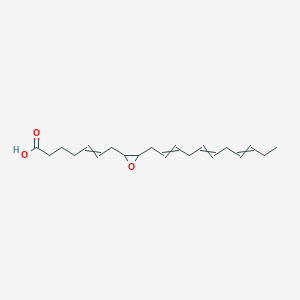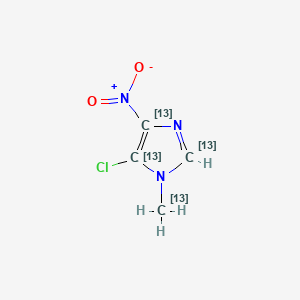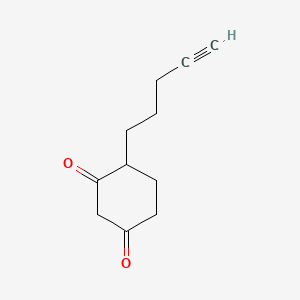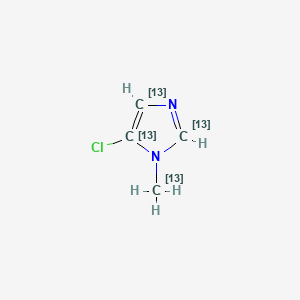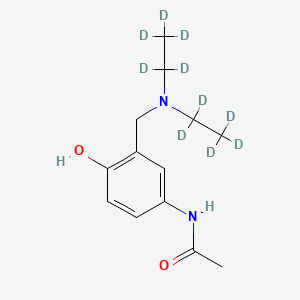
3-Diethylamino Acetaminophen-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diethylamino Acetaminophen-d10: is a deuterium-labeled derivative of 3-Diethylamino Acetaminophen. This compound is primarily used as an impurity standard in the preparation of anti-tuberculosis drugs . The deuterium labeling is significant for various analytical applications, including mass spectrometry, due to its ability to provide distinct isotopic signatures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylamino Acetaminophen-d10 involves the incorporation of deuterium atoms into the 3-Diethylamino Acetaminophen molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 3-Diethylamino Acetaminophen-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Diethylamino Acetaminophen-d10 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 3-Diethylamino Acetaminophen and related compounds.
Pharmaceutical Research: Employed in the development and quality control of anti-tuberculosis drugs.
Biological Studies: Utilized in metabolic studies to trace the pathways and interactions of 3-Diethylamino Acetaminophen in biological systems.
Industrial Applications: Applied in the synthesis of deuterium-labeled compounds for various industrial purposes.
作用機序
The mechanism of action of 3-Diethylamino Acetaminophen-d10 is similar to that of its non-deuterated counterpart. It primarily acts through:
Inhibition of Prostaglandin Synthesis: The compound inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thereby reducing pain and inflammation.
Central Analgesic Effect: It activates descending serotonergic pathways in the central nervous system, contributing to its analgesic effects.
類似化合物との比較
3-Diethylamino Acetaminophen: The non-deuterated version of the compound.
Amodiaquine: An anti-malarial drug that shares structural similarities with 3-Diethylamino Acetaminophen.
Uniqueness:
Isotopic Labeling: The deuterium labeling in 3-Diethylamino Acetaminophen-d10 provides unique isotopic signatures that are valuable in analytical applications.
Enhanced Stability: The presence of deuterium can enhance the stability of the compound, making it more suitable for certain research and industrial applications.
特性
IUPAC Name |
N-[3-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-hydroxyphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)/i1D3,2D3,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCRWJEKAGKKG-IZUSZFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC(=O)C)O)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-CHLOROPHENYL)-6-FLUOROIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/new.no-structure.jpg)
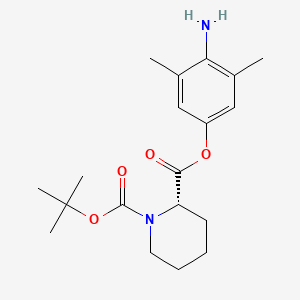
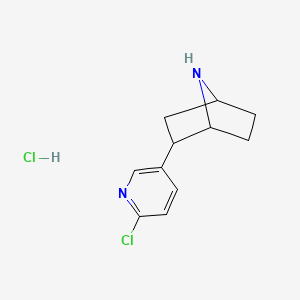
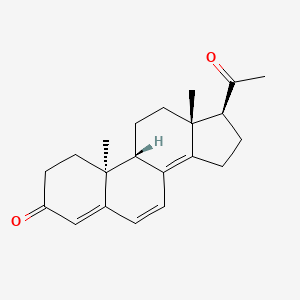
![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)
